
3-Chloropiperidine
Overview
Description
3-Chloropiperidine is a chlorinated derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a chlorine atom at the third position of the piperidine ring. It is a versatile intermediate used in various chemical syntheses and has significant applications in medicinal chemistry and industrial processes.
Synthetic Routes and Reaction Conditions:
Iodide-Mediated Electrolysis: One of the methods for synthesizing this compound involves the cyclization of N-pentenylamines and their corresponding hydrochloric acid salts under ambient conditions using tetrabutylammonium iodide (TBAI) as a redox catalyst.
Monochlorination of Unsaturated Primary Amines: Another method involves the monochlorination of unsaturated primary amines using N-chlorosuccinimide while carefully monitoring the temperature to prevent dichlorination.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This is a common reaction in the synthesis of various derivatives.
Formation of Aziridinium Ions: The compound can form highly electrophilic bicyclic aziridinium ions through intramolecular displacement of the chloride.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Antiviral Applications
1.1 Mechanism of Action Against HIV-1
Recent studies have highlighted the potential of bis-3-chloropiperidines (B-CePs) in targeting the trans-activation response (TAR) element of the HIV-1 genome. These compounds demonstrate a unique ability to form covalent cross-links between guanines in RNA structures, which inhibits the formation of essential RNA-protein complexes necessary for viral replication. The interaction between B-CePs and TAR RNA has been characterized by electrophoresis and mass spectrometry, revealing dose-dependent binding and significant inhibition of nucleocapsid-mediated processes .
1.2 Case Study: B-CePs as RNA Modulators
A study demonstrated that B-CePs could effectively inhibit the chaperone activity of the HIV-1 nucleocapsid protein (NC), leading to decreased formation of TAR/cTAR hybrids. This inhibition was shown to be concentration-dependent, suggesting that B-CePs hold promise as antiviral agents by disrupting critical viral RNA interactions .
Anticancer Applications
2.1 DNA Alkylation and Strand Cleavage
3-Chloropiperidine derivatives have been identified as potent DNA alkylating agents capable of inducing strand cleavage through a mechanism involving the alkylation of nucleobases, particularly guanines. The preferential attack on the N7 position of guanine leads to the formation of mono- and bifunctional adducts, which can inhibit essential DNA-processing enzymes like topoisomerase IIα, a key target in cancer therapy .
2.2 Case Study: Bis-3-Chloropiperidines in Cancer Research
Research has shown that these compounds can induce significant DNA damage, resulting in cell death in cancerous cells. The ability to selectively target nucleophilic sites on DNA allows for potential applications in developing new anticancer therapeutics with improved efficacy against resistant cancer types .
Table 1: Summary of B-CePs Reactivity with RNA and DNA
Compound | Target | Mechanism | Key Findings |
---|---|---|---|
B-CeP 1 | TAR RNA | Covalent cross-linking | Inhibits NC-mediated hybrid formation; low cytotoxicity |
B-CeP 2 | DNA | Alkylation at N7 guanine | Induces strand cleavage; inhibits topoisomerase IIα |
B-CeP 3 | General RNA | Alkylation and cross-linking | Effective against various RNA constructs |
Mechanism of Action
The primary mechanism of action of 3-chloropiperidine involves the formation of an electrophilic aziridinium ion through intramolecular displacement of the chloride. This ion is highly reactive and readily attacked by nucleophiles such as the guanine base in DNA. The resulting covalent adducts can lead to depurination, strand cleavage, and potentially apoptosis of the affected cell .
Comparison with Similar Compounds
3-Chloropiperidine is compared with other similar compounds such as:
Mechlorethamine: Both compounds are nitrogen mustards and act as alkylating agents, but this compound forms a more stable aziridinium ion.
Chlorambucil: Similar to mechlorethamine, chlorambucil is another alkylating agent with a different structure but similar mode of action.
Azinomycins and Mitomycins: These natural analogues also form covalent adducts with DNA but have different structural features and biological activities.
Biological Activity
3-Chloropiperidine is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activity, particularly in the context of anticancer research. This article discusses the compound's mechanisms of action, its potential therapeutic applications, and relevant studies that elucidate its biological effects.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a chlorine substituent at the third position. This structure contributes to its reactivity as an alkylating agent, allowing it to interact with nucleic acids and proteins within biological systems. The compound can form reactive intermediates, which are crucial for its biological activity.
The primary mechanism through which this compound exerts its biological effects is through alkylation of DNA . This process involves the formation of covalent bonds between the compound and nucleobases, leading to various types of DNA damage, including:
- Alkylation : The introduction of alkyl groups to DNA bases, primarily targeting guanine residues.
- Depurination : The loss of purine bases from the DNA structure.
- Strand Cleavage : The breaking of phosphodiester bonds in the DNA backbone.
These actions can prevent DNA replication and transcription, ultimately leading to cell death, making this compound a candidate for anticancer therapies .
Case Studies and Experimental Evidence
- Alkylation Studies : Research has demonstrated that bis-3-chloropiperidines can effectively alkylate nucleic acids, resulting in significant DNA cleavage. For instance, experiments using polyacrylamide gel electrophoresis (PAGE) showed dose-dependent alkylation and strand cleavage in double-stranded DNA constructs .
- Topoisomerase Inhibition : A study highlighted the ability of this compound derivatives to inhibit topoisomerase IIα, an enzyme critical in DNA replication and repair. This inhibition correlates with increased cytotoxicity against cancer cells, suggesting potential therapeutic applications .
- Kinetic Analysis : Kinetic studies have provided insights into the reaction mechanisms involving 3-chloropiperidines. The formation of aziridinium ions as reactive intermediates plays a pivotal role in the alkylation process .
Data Tables
Chemical Reactions Analysis
1.1. N-Chlorosuccinimide (NCS) Monochlorination
A novel method for selective mono-chlorination of unsaturated primary amines employs N-chlorosuccinimide (NCS) under controlled temperatures to avoid dichlorination . This approach enables the synthesis of secondary 3-chloropiperidines, which undergo cyclization via catalytic tetrabutylammonium iodide (TBAI) . The reaction forms bicyclic aziridines upon treatment with base, yielding compounds like 7c and 11c , which exhibit enhanced DNA-cleaving activity compared to tertiary analogs .
1.2. Iodide-Mediated Cyclization
Two distinct pathways utilize iodide mediators:
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Electrolysis : N-pentenylamines cyclize to 3-chloropiperidines under potentiostatic conditions (3.9 V) in an undivided cell, catalyzed by TBAI , with yields up to 95% . This method avoids traditional oxidants, operating via a radical mechanism .
2.1. Aziridinium Ion Formation
3-Chloropiperidines react via bicyclic aziridinium ion intermediates , which alkylate DNA nucleophiles like guanine. The aziridinium ion forms through deprotonation and ring contraction, enabling electrophilic attack .
2.2. DNA Alkylation and Cleavage
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Adduct Formation : Bis-3-chloropiperidines form mono- and bifunctional adducts with DNA. Mono-alkylation leads to depurination and strand scission at abasic sites, while bifunctional adducts induce cross-linking .
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Assay Results : Secondary analogs (7c , 11c ) show higher DNA-cleaving activity than tertiary counterparts at 50 μM concentrations .
3.1. Enantiomeric Reactivity
Enantiomers d-1 and l-1 exhibit divergent cytotoxicity:
Compound | IC₅₀ (nM) | Pancreatic Tumor (BxPC-3) |
---|---|---|
d-1 | 6–60 | High activity |
l-1 | 60–600 | Reduced activity |
This eudismic ratio (∼40) highlights stereochemical tuning of reactivity . |
3.2. Substituent Effects
Methyl or benzyl substituents enhance cytotoxicity. For example, 3 (with an N-benzyl group) shows improved activity compared to unsubstituted analogs .
4.1. Radical Pathway in Electrolysis
Iodide-mediated electrolysis proceeds via a radical mechanism , as evidenced by the formation of cyclized products under ambient conditions without traditional oxidants .
4.2. Limitations and Challenges
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Oxidation Sensitivity : Reactive intermediates (e.g., aziridines) may hydrolyze prematurely, reducing activity .
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Synthetic Failures : NCS/TBAI methods sometimes fail due to side reactions (e.g., oxidation of dimethyl aniline moieties) .
5.1. Anticancer Potential
3-Chloropiperidines outperform chlorambucil in cytotoxicity assays, with IC₅₀ values as low as 6 nM for pancreatic cancer cells .
5.2. Anthelmintic Agents
Bis-3-chloropiperidines show promise against Schistosoma mansoni, with in vitro activity correlating to DNA-alkylating capacity .
Q & A
Basic Research Questions
Q. What established synthesis methods are available for 3-Chloropiperidine, and how are they optimized?
The iodide-mediated electrolysis method is a key synthesis approach, involving electrochemical optimization of reaction parameters such as solvent polarity, temperature, and current density to maximize yield. For example, systematic screening of ammonium salts as electrolytes can enhance reaction efficiency .
Q. What safety protocols should researchers follow when handling this compound?
General laboratory safety guidelines include wearing nitrile gloves, chemical-resistant goggles, and protective clothing to prevent skin/eye contact. Work should be conducted in a fume hood with proper ventilation. While specific protocols for this compound are sparse, analogous chlorinated amines suggest stringent handling to avoid inhalation or dermal exposure .
Q. What analytical techniques are used to characterize this compound and its derivatives?
Electrospray ionization mass spectrometry (ESI-MS) is critical for identifying reaction products, such as mono-alkylation or crosslinking adducts. For example, ESI-MS at 150 mM ammonium acetate can resolve charge states (e.g., 4− or 6−) of DNA adducts, with sodium/ammonium adducts distinguished via spectral analysis .
Q. How should researchers design experiments to evaluate this compound-induced DNA damage?
Key steps include incubating this compound derivatives (e.g., 2–50 μM) with oligodeoxynucleotides (2 μM) at 37°C for 2 hours, followed by ESI-MS analysis. Controls should account for hydrolysis and base elimination artifacts. Experimental replication and blinding are essential to mitigate bias .
Q. How should a literature review for this compound studies be structured?
Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use databases like SciFinder to identify synthesis protocols, toxicity data, and mechanistic studies. Gaps in understanding DNA adduct stability or topoisomerase II interactions should guide hypothesis formulation .
Advanced Research Questions
Q. How can researchers distinguish mono-alkylation from crosslinking adducts in this compound-DNA interaction studies?
ESI-MS charge-state analysis (e.g., 4− for crosslinked vs. 3− for single-stranded adducts) coupled with enzymatic digestion (e.g., exonuclease treatment) can isolate adduct types. Hydrolysis products (e.g., 3-hydroxyl derivatives) must be quantified to avoid misinterpretation .
Q. What methodological considerations ensure reproducibility in this compound experiments?
Document reaction conditions (solvent, temperature, reagent purity) and instrument parameters (e.g., ESI-MS voltage, buffer composition). Use standardized protocols for DNA incubation and adduct purification. Reproduce key findings from primary literature as validation .
Q. How can contradictions in cytotoxic mechanism data for this compound derivatives be resolved?
Conduct comparative dose-response studies to clarify whether DNA alkylation or topoisomerase II inhibition dominates. Use knockout cell lines (e.g., TOP2A-deficient) to isolate mechanisms. Meta-analyses of existing data can identify confounding variables like solvent effects .
Q. What strategies optimize reaction conditions for synthesizing this compound derivatives?
Employ design-of-experiments (DoE) frameworks to test variables (e.g., electrolysis duration, iodide concentration). High-throughput screening with LC-MS monitoring can rapidly identify optimal yields. Computational modeling (e.g., DFT) may predict reactive intermediates .
Q. What are the implications of base hydrolysis/elimination in this compound-DNA studies?
Hydrolysis products (e.g., 3-hydroxyl) indicate competing non-covalent interactions, complicating adduct quantification. Base elimination (e.g., alkylated guanine loss) suggests pH-dependent instability, requiring buffered conditions (pH 7.4) to minimize artifacts. These findings necessitate rigorous kinetic studies .
Q. Methodological Guidance
- Data Presentation : Include ESI-MS spectra with annotated charge states and adduct symbols (see Fig. 1 in ). Tables should compare reaction yields under varying conditions .
- Statistical Analysis : Use ANOVA for dose-response comparisons and Tukey’s test for post-hoc analysis. Report confidence intervals (95%) for adduct quantification .
- Ethical Compliance : For in vitro studies, adhere to institutional biosafety protocols. Document ethical approvals if using human cell lines .
Properties
IUPAC Name |
3-chloropiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUBWBSLSNIUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329902 | |
Record name | 3-chloropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50564-59-5 | |
Record name | 3-chloropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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